molecular formula C9H13NO4 B1394248 Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate CAS No. 1083282-29-4

Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Cat. No.: B1394248
CAS No.: 1083282-29-4
M. Wt: 199.2 g/mol
InChI Key: MDMJPUZMQZBNIM-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a complex organic compound with a unique structure that includes a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves the reaction of 1-methyl-5-oxopyrrolidine with methyl 3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-methyl-5-oxopyrrolidin-3-yl)urea
  • 1-methyl-5-oxopyrrolidine-3-acetic acid
  • (1-methyl-5-oxopyrrolidin-3-yl)methyl 4-methylbenzenesulfonate

Uniqueness

Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrrolidinone ring and ester functional group make it a versatile compound with diverse applications in various fields of research.

Properties

IUPAC Name

methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-10-5-6(3-8(10)12)7(11)4-9(13)14-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMJPUZMQZBNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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